3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide
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Overview
Description
3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide is an organic compound with a complex structure that includes a benzyl group, an ethylamino group, and a cyanopropenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromoacetophenone with benzylamine to form 4-benzylaminoacetophenone. This intermediate is then reacted with ethylamine and acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and ethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide
- **3-[4-[Benzyl(methyl)amino]phenyl]-2-cyanoprop-2-enamide
- 3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide, a compound with significant potential in medicinal chemistry, has attracted attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C23H24N2O
- Molecular Weight : 348.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, which is crucial in regulating metabolic pathways.
- Receptor Modulation : It is hypothesized to modulate receptor activity, particularly in pathways related to cancer proliferation and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:
- HepG2 (liver cancer) : IC50 = 21 μM
- MCF-7 (breast cancer) : IC50 = 26 μM
These results suggest that the compound selectively inhibits cancer cell growth while sparing normal cells.
Cytotoxicity and Selectivity
The selectivity index of this compound has been evaluated against normal cell lines, revealing a favorable profile with minimal cytotoxic effects on healthy cells. This selectivity is essential for the development of safe therapeutic agents.
Study 1: In Vitro Efficacy
A study conducted on various cancer cell lines showcased the compound's ability to induce apoptosis through caspase activation. The results indicated a concentration-dependent increase in apoptotic markers, supporting its potential as an anticancer agent.
Study 2: Mechanistic Insights
Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in cancer progression. The binding affinity was assessed using computational models, indicating strong interactions with key residues in target enzymes.
Data Table: Biological Activity Overview
Activity | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
Antitumor | HepG2 | 21 | >1.5 |
Antitumor | MCF-7 | 26 | >1.25 |
Properties
IUPAC Name |
3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-22(14-16-6-4-3-5-7-16)18-10-8-15(9-11-18)12-17(13-20)19(21)23/h3-12H,2,14H2,1H3,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHDHBVTUVUJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.